Thiophene, 3-chlorotetrahydro-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in chemistry, with widespread applications in medicine and materials science. nih.govnih.govrsc.orgresearchgate.netresearchgate.net Tetrahydrothiophene (B86538), also known as thiolane, is a five-membered saturated ring containing a sulfur atom. wikipedia.org Its structure is analogous to tetrahydrofuran (B95107) (THF), with the oxygen atom replaced by sulfur. wikipedia.org The presence of the sulfur atom in the tetrahydrothiophene ring introduces specific stereoelectronic properties that influence its reactivity and potential as a ligand in coordination chemistry. wikipedia.orgnih.gov
Thiophene (B33073), 3-chlorotetrahydro- is a specific isomer of chlorinated tetrahydrothiophene. The introduction of a chlorine atom at the C-3 position breaks the symmetry of the parent molecule, creating a chiral center and introducing a reactive handle for further chemical transformations. The position of the halogen atom is crucial as it influences the molecule's conformational preferences and the regioselectivity of its reactions.
Significance of Halogenated Tetrahydrothiophenes in Synthetic Methodologies
Halogenated organic compounds are of paramount importance in synthetic organic chemistry, serving as versatile intermediates for the construction of more complex molecules. The carbon-halogen bond can be readily transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds through a variety of well-established reactions, including nucleophilic substitution and cross-coupling reactions.
In the context of tetrahydrothiophenes, the presence of a chlorine atom, as in Thiophene, 3-chlorotetrahydro-, significantly enhances its synthetic utility. This halogen atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-3 position. This is a key strategy for the synthesis of substituted tetrahydrothiophenes with potential biological activity or for their use as building blocks in the synthesis of larger molecules. The reactivity of the C-Cl bond is influenced by the nature of the sulfur atom within the ring, which can participate in neighboring group effects, potentially influencing the rate and stereochemistry of substitution reactions.
Overview of Research Trajectories for Thiophene, 3-chlorotetrahydro-
Research involving Thiophene, 3-chlorotetrahydro- and related halogenated tetrahydrothiophenes generally follows several key trajectories. A primary area of focus is the development of efficient and stereoselective synthetic routes to these compounds. A common and logical approach to the synthesis of Thiophene, 3-chlorotetrahydro- involves the chlorination of its corresponding alcohol precursor, tetrahydrothiophene-3-ol. This precursor can be synthesized through various methods, including the reduction of tetrahydrothiophene-3-one.
Another significant research direction is the exploration of the reactivity of the C-Cl bond in Thiophene, 3-chlorotetrahydro-. This includes its use in nucleophilic substitution reactions to create libraries of 3-substituted tetrahydrothiophene derivatives for screening in medicinal chemistry programs. The investigation of its participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, represents a modern approach to elaborating the core structure.
Furthermore, the conformational analysis of Thiophene, 3-chlorotetrahydro- and the influence of the chlorine substituent on the puckering of the five-membered ring are of fundamental interest. These structural studies provide insights into the molecule's physical and chemical properties and can help in the rational design of new derivatives with specific three-dimensional structures.
While specific, in-depth research articles focusing solely on Thiophene, 3-chlorotetrahydro- are not abundant in readily accessible literature, its importance as a synthetic intermediate can be inferred from the broader context of research on substituted tetrahydrothiophenes and the general utility of halogenated heterocycles in organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-chlorothiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c5-4-1-2-6-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJORLSZDFEGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Transformations of Thiophene, 3 Chlorotetrahydro
Mechanistic Pathways of Halogenation Reactions on Tetrahydrothiophene (B86538) Ring Systems
Halogenation of the tetrahydrothiophene (THT) ring system can proceed through various mechanistic pathways, largely dependent on the specific reagents and reaction conditions employed. Direct halogenation of arenes and heteroarenes, such as thiophene (B33073), typically involves electrophilic substitution. uomus.edu.iquou.ac.in However, the saturated nature of the tetrahydrothiophene ring alters its reactivity profile.
Recent research has highlighted the use of thianthrene (B1682798) in combination with trifluoromethanesulfonic acid (TfOH) as a catalytic system for the halogenation of various organic compounds, including thiophene. rsc.org This method involves the in situ formation of a highly reactive electrophilic halogen thianthrenium species from the reaction of N-halosuccinimides (NXS) with thianthrene and TfOH. rsc.org This reactive intermediate is then capable of halogenating the substrate. While this specific methodology was demonstrated on thiophene, it provides insight into potential catalytic approaches for the functionalization of related sulfur heterocycles. rsc.org
The reaction of the chlorine complex of tetrahydrothiophene itself can lead to halogenated products. For instance, this complex can undergo a Pummerer-type reaction to yield 2-chloro- and 2,3-dichlorotetrahydrothiophene. researchgate.net
Reactions Involving the Sulfur Atom in Tetrahydrothiophenes
The sulfur atom in the tetrahydrothiophene ring is a key center of reactivity, participating in the formation of various intermediates that drive subsequent chemical transformations.
Pummerer Reaction of Chlorine Complexes of Tetrahydrothiophene
The Pummerer reaction is a characteristic transformation of sulfoxides in the presence of an activating agent, typically an acid anhydride, to form α-acyloxy thioethers. youtube.com A related process occurs with the chlorine complex of tetrahydrothiophene. This complex undergoes a Pummerer-type reaction, which leads to the formation of α-chloro sulfides. researchgate.net Specifically, the reaction yields 2-chlorotetrahydrothiophene (B8633192) and 2,3-dichlorotetrahydrothiophene. researchgate.net The classical Pummerer reaction involves the abstraction of a proton alpha to the sulfur of a sulfonium (B1226848) species, followed by nucleophilic attack. nih.gov In the case of the chlorine complex of THT, the reaction proceeds to introduce a chlorine atom at the α-position to the sulfur.
Formation and Reactivity of Sulfonium Intermediates
Sulfonium intermediates are pivotal in the chemistry of tetrahydrothiophenes. researchgate.netthieme-connect.com These species, which feature a positively charged sulfur atom, are generated through various means and exhibit diverse reactivity.
The chlorine complex of tetrahydrothiophene can react with the Pummerer-derived 2,3-dihydrothiophene (B74016) to form 1-(2-chlorotetrahydro-3-thienyl)-tetrahydrothiophenium chloride. researchgate.net This sulfonium salt can then undergo further reactions. For instance, hydrolysis yields 1-(tetrahydro-2-hydroxy-3-thienyl)tetrahydrothiophenium chloride, while elimination of HCl produces 1-(4,5-dihydro-3-thienyl)tetrahydrothiophenium chloride. researchgate.net
Sulfonium ylides, formed by the deprotonation of sulfonium salts, are another important class of intermediates. acs.orgmdpi.com These ylides are nucleophilic and can participate in a variety of reactions, including cyclopropanations and epoxidations. acs.orgmdpi.com For example, tetrahydrothiophene can catalyze intramolecular cyclopropanation reactions via the in-situ generation of a sulfonium ylide. acs.org
The reactivity of sulfonium intermediates can also be harnessed in interrupted Pummerer reactions. In these reactions, a nucleophile attacks the activated sulfoxide (B87167) intermediate directly at the sulfur atom. nih.gov This has been utilized to form stable alkenyl sulfonium salts from the reaction of activated sulfoxides with styrenes, which can then undergo nickel-catalyzed cross-coupling reactions. manchester.ac.uk
Transformations of the Carbon-Chlorine Bond in Thiophene, 3-chlorotetrahydro-
The carbon-chlorine bond in 3-chlorotetrahydrothiophene is susceptible to both nucleophilic substitution and elimination reactions, providing pathways to a range of functionalized thiophene derivatives.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction of alkyl halides, where a nucleophile replaces the halide leaving group. pdx.edurammohancollege.ac.in In 3-chlorotetrahydrothiophene, the chlorine atom can be displaced by various nucleophiles, such as amines and alcohols, to introduce new functional groups at the 3-position. evitachem.com The reaction typically proceeds via an S\N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. pdx.edu The rate of S\N2 reactions is influenced by steric hindrance, with less bulky substrates reacting faster. pdx.edu For secondary halides like 3-chlorotetrahydrothiophene, both S\N1 and S\N2 mechanisms are possible, with the operative pathway depending on the reaction conditions, including the nature of the nucleophile and the solvent. pdx.edu
| Reactant | Nucleophile | Product | Reaction Type |
| 3-Chlorotetrahydrothiophene | Amine | 3-Aminotetrahydrothiophene | Nucleophilic Substitution |
| 3-Chlorotetrahydrothiophene | Alcohol | 3-Alkoxytetrahydrothiophene | Nucleophilic Substitution |
Elimination Reactions to Form Dihydrothiophenes
Elimination reactions of alkyl halides, also known as dehydrohalogenation, lead to the formation of alkenes. iitk.ac.inyoutube.comsaskoer.ca In the case of 3-chlorotetrahydrothiophene, treatment with a strong base can induce the elimination of hydrogen chloride (HCl) to form dihydrothiophene. researchgate.net The most common mechanism for this transformation is the E2 mechanism, which is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. iitk.ac.insaskoer.ca
The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.org Depending on which adjacent proton is removed, elimination from 3-chlorotetrahydrothiophene can lead to either 2,3-dihydrothiophene or 2,5-dihydrothiophene (B159602). The formation of 2,3-dihydrothiophene has been observed as a product derived from the Pummerer reaction of the chlorine-THT complex. researchgate.netlookchem.com The synthesis of substituted 2,5-dihydrothiophenes has also been reported through reactions involving vinylphosphonium salts. researchgate.net
| Reactant | Reagent | Product(s) | Reaction Type |
| 3-Chlorotetrahydrothiophene | Strong Base | 2,3-Dihydrothiophene and/or 2,5-Dihydrothiophene | Elimination (Dehydrohalogenation) |
Intramolecular and Intermolecular Cyclization Processes
The chemical behavior of Thiophene, 3-chlorotetrahydro-, also known as 3-chlorothiolane, is characterized by the presence of a reactive chlorine substituent on the saturated thiophene ring. This feature makes it a potential precursor for various cyclization reactions, leading to the formation of bicyclic thiophene derivatives. While specific studies detailing the cyclization of 3-chlorotetrahydrothiophene are not extensively documented in publicly available literature, the principles of organic synthesis allow for the postulation of its reactivity in both intramolecular and intermolecular cyclization processes. These reactions are fundamental in constructing more complex molecular architectures based on the thiophene scaffold.
Intramolecular Cyclization:
Intramolecular cyclization of a derivative of 3-chlorotetrahydrothiophene would necessitate the presence of a nucleophilic functional group within the same molecule, positioned to facilitate a ring-forming reaction. For instance, if a side chain containing a nucleophile, such as a hydroxyl or amino group, is attached to the tetrahydrothiophene ring, it could undergo an intramolecular nucleophilic substitution with the chlorine atom. The feasibility and outcome of such a reaction would be governed by the length and flexibility of the linking chain, which dictates the stability of the resulting bicyclic system. The formation of five- or six-membered rings is generally favored due to lower ring strain.
A hypothetical intramolecular cyclization could proceed as outlined in the following table:
| Reactant | Nucleophile | Product | Ring System Formed |
| 2-(3-chlorotetrahydrothiophen-2-yl)ethanol | Hydroxyl (-OH) | Dihydrothieno[2,3-b]furan | Fused furan-thiophene |
| N-(2-(3-chlorotetrahydrothiophen-2-yl)ethyl)amine | Amino (-NH2) | Dihydrothieno[2,3-b]pyrrole | Fused pyrrole-thiophene |
Intermolecular Cyclization:
Intermolecular cyclization involves the reaction of 3-chlorotetrahydrothiophene with a separate nucleophilic molecule. This process can lead to the formation of a variety of fused heterocyclic systems. For example, reaction with a difunctional nucleophile could result in the construction of a new ring fused to the original tetrahydrothiophene structure. The synthesis of thieno[3,2-b]thiophenes often involves the cyclization of thiophene derivatives, highlighting the utility of such reactions in building complex heterocyclic frameworks. mdpi.comrsc.orgmdpi.com The reaction of 3-chlorotetrahydrothiophene with a sulfur nucleophile, for instance, could be a viable route to a thieno[3,2-b]dihydrothiophene core.
The following table summarizes potential intermolecular cyclization reactions:
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |
| Thiophene, 3-chlorotetrahydro- | Sodium hydrosulfide (B80085) (NaSH) | Thieno[3,2-b]dihydrothiophene | Intermolecular nucleophilic substitution followed by cyclization |
| Thiophene, 3-chlorotetrahydro- | Catechol | Dihydrobenzo[b]thieno[2,3-e] Current time information in Bangalore, IN.nih.govdioxine | Double nucleophilic substitution |
The reactivity in these cyclization processes is influenced by factors such as the nature of the solvent, the base used to promote the reaction, and the temperature. The synthesis of various substituted thiophenes and their fused derivatives often relies on carefully optimized reaction conditions to achieve good yields and selectivity. chemicalbook.comorganic-chemistry.org
Computational Studies on Reaction Energetics and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms, energetics, and transition states of chemical reactions. For a molecule like Thiophene, 3-chlorotetrahydro-, computational studies can offer valuable insights into its reactivity in cyclization processes, even in the absence of extensive experimental data. Methods such as Density Functional Theory (DFT) are commonly employed to model reaction pathways and determine key energetic parameters. nih.govbeilstein-journals.org
Reaction Energetics:
Computational studies can calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a proposed reaction pathway. A negative ΔG indicates a thermodynamically favorable process. For the cyclization of 3-chlorotetrahydrothiophene derivatives, computational analysis could compare the relative stabilities of different potential bicyclic products, helping to predict the major product of a reaction. For instance, the relative energies of five-membered versus six-membered fused rings can be calculated to understand the regioselectivity of an intramolecular cyclization. Studies on the oxidation of saturated heterocycles like tetrahydrothiophene have utilized DFT to determine reaction energy barriers, providing a quantitative measure of reaction feasibility. beilstein-journals.org
Transition State Analysis:
A key aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. By calculating the structure and energy of the transition state, the activation energy (Ea) of the reaction can be determined. A lower activation energy corresponds to a faster reaction rate.
For a hypothetical intramolecular cyclization of a hydroxy-substituted 3-chlorotetrahydrothiophene, computational methods could model the transition state for the nucleophilic attack of the hydroxyl oxygen on the carbon atom bearing the chlorine. The geometry of this transition state would reveal the optimal conformation of the molecule for ring closure.
The table below illustrates the type of data that can be obtained from computational studies on a hypothetical intramolecular cyclization reaction.
| Reaction Step | Computational Method | Calculated Parameter | Value (Hypothetical) | Interpretation |
| Reactant Conformation | DFT (B3LYP/6-31G) | Relative Energy | 0 kcal/mol | Ground state energy reference |
| Transition State | DFT (B3LYP/6-31G) | Activation Energy (Ea) | +25 kcal/mol | Energy barrier to reaction |
| Product Formation | DFT (B3LYP/6-31G*) | Reaction Energy (ΔE) | -15 kcal/mol | Exothermic reaction |
Spectroscopic Characterization and Advanced Structural Elucidation of Thiophene, 3 Chlorotetrahydro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of Thiophene (B33073), 3-chlorotetrahydro-, four distinct signals are expected, corresponding to the protons on the four unique carbon atoms of the tetrahydrothiophene (B86538) ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (sulfur and chlorine) and the anisotropic effects of the ring structure.
The proton attached to the carbon bearing the chlorine atom (H3) is anticipated to be the most deshielded, appearing furthest downfield due to the strong electron-withdrawing effect of chlorine. The protons on carbons adjacent to the sulfur atom (H2 and H5) will also be shifted downfield relative to simple alkanes. The protons on C4 would appear at the most upfield position. Each signal would exhibit complex multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for Thiophene, 3-chlorotetrahydro-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H2, H2' | 2.9 - 3.2 | Multiplet | J(gem), J(vic) |
| H3 | 4.3 - 4.6 | Multiplet | J(vic) |
| H4, H4' | 2.1 - 2.4 | Multiplet | J(gem), J(vic) |
A proton-decoupled ¹³C NMR spectrum of Thiophene, 3-chlorotetrahydro- would display four distinct signals, one for each carbon atom in its unique chemical environment. The carbon atom directly bonded to the electronegative chlorine atom (C3) is expected to have the largest chemical shift (most downfield). The carbons adjacent to the sulfur atom (C2 and C5) would also be deshielded, while the C4 carbon would be the most shielded and appear furthest upfield.
Table 2: Predicted ¹³C NMR Spectral Data for Thiophene, 3-chlorotetrahydro-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 35 - 40 |
| C3 | 55 - 65 |
| C4 | 30 - 35 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For Thiophene, 3-chlorotetrahydro-, cross-peaks would be expected between the protons on adjacent carbons: H2/H3, H3/H4, and H4/H5. This would confirm the sequence of protons around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the predicted ¹H signals to their corresponding ¹³C signals (e.g., H3 with C3, H4 protons with C4, etc.).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of Thiophene, 3-chlorotetrahydro- is expected to be relatively simple, dominated by absorptions from C-H and C-Cl bonds.
Table 3: Predicted IR Absorption Bands for Thiophene, 3-chlorotetrahydro-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C-H Bend (scissoring/bending) | 1400 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the entire molecule occur, making it useful for comparison with a known reference spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
For Thiophene, 3-chlorotetrahydro- (C₄H₇ClS), the key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
Predicted Molecular Ion:
[M]⁺ (for C₄H₇³⁵ClS): m/z ≈ 122.0
[M+2]⁺ (for C₄H₇³⁷ClS): m/z ≈ 124.0
Common fragmentation pathways would likely involve the loss of the chlorine atom (loss of 35 or 37 Da) or cleavage of the heterocyclic ring, leading to smaller charged fragments.
Table 4: Predicted Key Ions in the Mass Spectrum of Thiophene, 3-chlorotetrahydro-
| m/z (approx.) | Ion | Description |
|---|---|---|
| 122/124 | [C₄H₇ClS]⁺ | Molecular Ion (M⁺, M+2) |
| 87 | [C₄H₇S]⁺ | Loss of Chlorine radical |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry
Thiophene, 3-chlorotetrahydro- is expected to be a liquid at standard temperature and pressure. Therefore, single-crystal X-ray diffraction analysis would not be feasible unless the compound is crystallized at a low temperature or co-crystallized with another molecule. If a suitable crystal could be obtained, XRD analysis would reveal:
The conformation of the tetrahydrothiophene ring: Saturated five-membered rings are not planar and typically adopt an "envelope" or "twist" conformation to relieve ring strain.
Precise bond lengths and angles: The exact lengths of the C-S, C-C, C-H, and C-Cl bonds, as well as the angles between them, would be determined.
Stereochemistry: The relative orientation of the chlorine atom with respect to the ring (axial vs. equatorial in the adopted conformation) would be established.
Intermolecular interactions: The analysis would also describe how the molecules pack together in the crystal lattice.
Without an experimental crystal structure, these geometric parameters can only be estimated through computational modeling.
High-Resolution Rotational Spectroscopy for Precise Equilibrium Structures of Parent Thiophene (Relevant for theoretical comparison and methodology)
The precise determination of molecular structures is fundamental to understanding their chemical behavior and physical properties. For heterocyclic compounds, high-resolution rotational spectroscopy stands out as a powerful technique for obtaining highly accurate equilibrium structures in the gas phase. While the primary subject of this article is 3-chlorotetrahydrothiophene, a detailed examination of the parent thiophene molecule (C₄H₄S) using this methodology provides a crucial benchmark for theoretical comparisons and illustrates the advanced techniques involved in structural elucidation. nih.govnih.gov
A comprehensive study of thiophene's rotational spectrum was conducted over a wide frequency range, from 8 to 360 GHz. nih.govnih.gov This extensive range allowed for the measurement and analysis of a large number of transitions with high precision. To accurately determine the equilibrium structure, researchers synthesized and analyzed a total of 26 distinct isotopologues of thiophene, including those with deuterium, ³⁴S, and ¹³C substitutions. nih.govnih.gov
The analysis of the rotational spectra for each isotopologue involved fitting the observed transition frequencies to distorted-rotor Hamiltonians. nih.govnih.gov This process yields the ground-state rotational constants (A₀, B₀, and C₀). However, for a precise equilibrium structure (rₑ), the effects of zero-point vibrations must be removed. This is achieved through a multi-step process. First, the experimentally determined rotational constants are converted to determinable constants (A″, B″, and C″) to eliminate the impact of centrifugal distortion. nih.govnih.gov Subsequently, these constants are corrected for vibrational and electron mass distribution effects, which are calculated using high-level quantum chemical methods such as coupled-cluster theory [CCSD(T)/cc-pCVTZ]. nih.gov This procedure results in the semi-experimental equilibrium rotational constants (Aₑ, Bₑ, and Cₑ) for the isotopologues. nih.gov
By performing a least-squares fit of the equilibrium moments of inertia derived from these constants, a highly precise semi-experimental equilibrium structure (rₑSE) for thiophene was established. nih.govnih.gov This integrated approach, combining extensive isotopic substitution in experimental rotational spectroscopy with sophisticated computational chemistry, provides structural parameters with very high precision. nih.gov
The resulting structural parameters are often compared with "best theoretical estimate" structures, which are purely computational and incorporate corrections for basis set completeness, electron correlation beyond the CCSD(T) level, relativistic effects, and the diagonal Born-Oppenheimer correction. nih.gov In the case of thiophene, several of the theoretically calculated structural parameters fall within the narrow statistical limits of the experimentally derived rₑSE values, validating the accuracy of both the experimental methodology and the theoretical models. nih.gov
The dipole moment of thiophene, determined to be 0.55 ± 0.01 Debye, is essential for the observation of its rotational spectrum. nih.gov
Table 1: Rotational Constants of the Normal Isotopologue of Thiophene An interactive data table.
| Constant | Value (cm⁻¹) | Reference |
|---|---|---|
| A | 0.26825 | nist.gov |
| B | 0.18073 | nist.gov |
Table 2: Selected Geometric Parameters of Thiophene An interactive data table.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| r(C-S) | Carbon-Sulfur bond length | 1.714 Å | nist.gov |
| r(C=C) | Carbon-Carbon double bond length (adjacent to S) | 1.370 Å | nist.gov |
| r(C-C) | Carbon-Carbon single bond length | 1.423 Å | nist.gov |
| r(C-H) | Carbon-Hydrogen bond length | 1.079 Å | nist.gov |
| a(C-S-C) | Angle between C-S-C bonds | 92.2° | nist.gov |
| a(C-C-S) | Angle between C-C-S bonds | 111.5° | nist.gov |
This detailed structural analysis of the parent thiophene serves as a foundational methodology. The techniques of high-resolution rotational spectroscopy, combined with extensive isotopic substitution and high-level quantum chemical calculations, represent the gold standard for determining the precise geometric structures of molecules. This framework is essential for interpreting the structural nuances of substituted derivatives like 3-chlorotetrahydrothiophene.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Thiophene, 3-chlorotetrahydro- |
| Thiophene |
Theoretical and Computational Investigations into Thiophene, 3 Chlorotetrahydro Chemistry
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations serve as a powerful tool for predicting the molecular behavior and properties of compounds like 3-chlorotetrahydrothiophene. rsc.org These computational methods allow for the detailed analysis of reaction pathways, transition state energies, and chemical equilibria, providing insights that can guide experimental investigations. rsc.org For heterocyclic systems such as tetrahydrothiophene (B86538) and its derivatives, these calculations are crucial for understanding electronic structure, stability, and reactivity. nih.govphyschemres.org
Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and predict the behavior of molecules. acs.org Studies on related thiophene (B33073) systems demonstrate the utility of DFT, often at the B3LYP/6-31G** level, for determining minimum-energy molecular structures, the topologies of frontier molecular orbitals, and vibrational modes. nih.gov
For the parent tetrahydrothiophene (THT) ring, DFT calculations at the B3LYP/cc-pVTZ level have been employed to construct potential energy surfaces associated with the ring's pseudorotation. researchgate.net These studies identified the twisted conformer with C2 symmetry as the global minimum on the potential energy surface, indicating it is the most stable conformation. researchgate.net The introduction of a chlorine atom at the 3-position would significantly alter the electronic distribution and steric profile, influencing conformational preferences. The electronegative chlorine atom would draw electron density, affecting the charge distribution across the ring, which can be scrutinized using population analysis methods like CHELPG and Atomic Dipole Corrected Hirshfeld Charges (ADCH). acs.org
Ab Initio Methods for Energetic Landscape and Transition State Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nist.gov These methods, particularly highly correlated techniques like Coupled Cluster (CCSD(T)) and Møller–Plesset perturbation theory (MP2), are invaluable for accurately mapping potential energy surfaces and identifying transition states. acs.orgrsc.org A transition state is a first-order saddle point on the potential energy surface that connects reactants and products, and its identification is key to understanding reaction kinetics and mechanisms. nih.gov
For the tetrahydrothiophene ring, ab initio calculations have been performed to analyze its conformational landscape, confirming experimental findings and determining the potential energy function governing its pseudorotation. researchgate.net These calculations can identify saddle points on the potential energy surface, which correspond to transition states between different conformers, such as the C_s_ (envelope) and C_2v_ conformations of the THT ring. researchgate.net
In the context of 3-chlorotetrahydrothiophene, ab initio methods would be critical for:
Determining the Energetic Barrier to Ring Inversion: Calculating the energy difference between the ground state conformers (e.g., chlorine-equatorial vs. chlorine-axial) and the transition state connecting them.
Analyzing Reaction Mechanisms: For reactions involving 3-chlorotetrahydrothiophene, such as nucleophilic substitution, ab initio calculations can map the entire reaction coordinate, locate the transition state structure, and compute the activation energy. nist.govkaust.edu.sa Recent advancements have even coupled machine learning with ab initio data to accelerate the process of locating transition states for complex organic reactions. nih.govarxiv.org
Conformational Analysis of the Tetrahydrothiophene Ring
The five-membered tetrahydrothiophene (THT) ring is not planar and exists in a dynamic equilibrium between various puckered conformations to minimize ring strain. nih.gov This conformational flexibility is described by a process called pseudorotation, which involves out-of-plane motions of the ring atoms. researchgate.netunibo.it The two primary symmetric conformations are the C_s_ symmetry "envelope" form and the C_2_ symmetry "twist" or "half-chair" form. nih.gov
Computational and experimental studies, including NMR spectroscopy and X-ray diffraction, have shown that for the unsubstituted THT ring, the C_2_ twist conformation is the most stable, lying at the global energy minimum. researchgate.netresearchgate.net The envelope conformation often represents a transition state (a saddle point on the potential energy surface) for interconversion between twist forms. researchgate.net The degree of puckering in tetrahydrothiophene is found to be somewhat more pronounced than in cyclopentane. researchgate.net
The introduction of a substituent, such as a chlorine atom at the C-3 position, complicates this conformational landscape. The substituent can occupy either an axial or an equatorial position, leading to different diastereomers with distinct energies and properties. The preferred conformation will be the one that minimizes steric and electronic repulsions. Generally, bulky substituents prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. ethz.ch Theoretical calculations are essential to determine the precise energy difference between the axial and equatorial conformers of 3-chlorotetrahydrothiophene and the energy barriers for their interconversion.
| Conformation | Symmetry Group | Description | Relative Energy (Unsubstituted THT) |
|---|---|---|---|
| Twist (Half-Chair) | C₂ | Two adjacent atoms are displaced in opposite directions from the plane of the other three. This is the most stable form. researchgate.net | Global Minimum |
| Envelope | Cₛ | One atom is displaced from the plane of the other four. This is typically a saddle point (transition state). researchgate.net | Saddle Point |
Molecular Orbital Theory Applications to Reactivity Prediction
Molecular Orbital (MO) theory provides a fundamental framework for understanding chemical reactivity by analyzing the interactions between the orbitals of reacting species. icourse.club The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. acs.orgpearson.com The energy and spatial distribution of these orbitals are key predictors of a molecule's chemical behavior.
For 3-chlorotetrahydrothiophene, MO theory can be applied to predict its reactivity in several ways:
Site of Nucleophilic Attack: The LUMO indicates the most electrophilic sites in a molecule, where a nucleophile is most likely to attack. In 3-chlorotetrahydrothiophene, the LUMO would likely have significant contributions from the antibonding σ* orbital of the C-Cl bond, making the carbon atom bonded to chlorine a prime site for nucleophilic substitution.
Site of Electrophilic Attack: The HOMO represents the most nucleophilic sites, indicating where an electrophile would preferentially react. The HOMO of a tetrahydrothiophene derivative is typically associated with the non-bonding lone pair electrons on the sulfur atom, making the sulfur atom a likely site for electrophilic attack or coordination to Lewis acids. mdpi.com
Reaction Feasibility: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. physchemres.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org
Theoretical Studies on Halogen Bonding Interactions in Tetrahydrothiophene Derivatives
Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). mdpi.comunimi.it This interaction, denoted as R-X···Y, is driven by an anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X covalent bond. unimi.itnih.gov
While direct theoretical studies on halogen bonding in 3-chlorotetrahydrothiophene are not prominently available, extensive research on other halogenated thiophene derivatives provides a strong basis for understanding these potential interactions. acs.org DFT calculations are the primary tool for investigating and quantifying halogen bonds. acs.org These studies compute interaction energies (ΔE_int_) and analyze the geometric parameters of the bond.
Theoretical investigations on related systems have shown that:
The strength of the halogen bond decreases in the order I > Br > Cl > F. unimi.it
The interaction is highly directional, preferring a linear or near-linear geometry (R-X···Y angle close to 180°). unimi.it
The interaction energy for halogen bonds can be significant. For example, DFT calculations on complexes between iodo-substituted molecules and various acceptors show interaction energies ranging from a few to several tens of kJ/mol. acs.org For C-Cl···O contacts, the interaction energy has been estimated to be in the range of 5.4–7.5 kJ/mol. acs.org
In the case of 3-chlorotetrahydrothiophene, the chlorine atom could act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens, nitrogen atoms in heterocycles, or other electron-rich sites. acs.org Concurrently, the sulfur atom in the ring could act as a halogen bond acceptor or participate in other non-covalent interactions like chalcogen bonds. acs.org Computational studies would be essential to predict the geometry and strength of these interactions, which can play a crucial role in crystal engineering and molecular recognition.
| Interaction Type | Interaction Energy (kJ mol⁻¹) | Reference System |
|---|---|---|
| C–Cl···N_Py_ | -5.4 to -19.6 | Ditopic asymmetric systems with halogens and pyridine (B92270). acs.org |
| C/N–I···X′ (X′ = Cl, Br, I) | -4.4 to -18.7 | Complexes with 1,4-diiodotetrafluorobenzene (B1199613) and N-iodosuccinimide. acs.org |
| C/N–I···N_Py_ | -26.3 to -56.0 | Complexes with 1,4-diiodotetrafluorobenzene and N-iodosuccinimide. acs.org |
| Cl···O | -5.4 to -7.5 | Model systems of halobenzenes and N-methylacetamide. acs.org |
Synthesis and Reactivity of Derivatives and Analogs of Thiophene, 3 Chlorotetrahydro
Polyhalogenated Tetrahydrothiophenes and Their Synthetic Pathways
The synthesis of polyhalogenated tetrahydrothiophenes often starts from the parent heterocycle, tetrahydrothiophene (B86538), or its unsaturated precursor, thiophene (B33073). The chlorination of tetrahydrothiophene can lead to a mixture of chlorinated products, including 2-chlorotetrahydrothiophene (B8633192) and 2,3-dichlorotetrahydrothiophene. psu.eduresearchgate.net The reaction of tetrahydrothiophene with N-chlorosuccinimide is a common method to achieve these chlorinated derivatives. psu.edu Specifically, the use of one mole of N-chlorosuccinimide per mole of tetrahydrothiophene in methylene (B1212753) dichloride at room temperature has been employed to prepare 2,3-dichlorotetrahydrothiophene. psu.edu
Further halogenation can be achieved on substituted tetrahydrothiophene cores. For instance, the sulfone derivative of tetrahydrothiophene, known as sulfolane, can undergo chlorination with sulfuryl chloride in the presence of a catalytic amount of iodine to yield 3,4-dichlorotetrahydrothiophene 1,1-dioxide.
While direct polyhalogenation of 3-chlorotetrahydrothiophene itself is not extensively documented in readily available literature, the synthesis of mixed polyhalogenated derivatives has been reported. For example, the compound 3,4-dibromo-3-chloro-tetrahydrothiophene 1,1-dioxide is commercially available, indicating that synthetic routes to such complex polyhalogenated sulfones exist. smolecule.com
Functionalization at Positions Adjacent to or Distal from the Chlorine Substituent
The chlorine atom in 3-chlorotetrahydrothiophene and its derivatives serves as a key functional group that directs or facilitates further chemical transformations on the tetrahydrothiophene ring. Nucleophilic substitution reactions are a primary pathway for functionalization.
Research has shown that the 2-position of 2,3-dichlorotetrahydrothiophene is more reactive towards nucleophiles. psu.edursc.org This allows for selective functionalization at the C2 position while retaining the chlorine at C3. For instance, trans-2,3-dichlorotetrahydrothiophene reacts with 2-chloroethanol (B45725) in the presence of pyridine (B92270) to yield trans-2-(2-chloroethoxy)-3-chlorotetrahydrothiophene. psu.edu This selective reactivity provides a strategic approach to introduce a variety of substituents adjacent to the chloro-group at C3.
The functionalization at positions distal to the chlorine substituent, such as C4 and C5, can be influenced by the electronic effects of the chlorine atom and any other substituents present on the ring. While specific examples starting directly from 3-chlorotetrahydrothiophene are scarce in the literature, general principles of heterocyclic chemistry suggest that reactions such as radical halogenation or metallation followed by electrophilic quench could potentially be employed to introduce functionality at these positions.
Sulfur-Oxidized Analogs: Tetrahydrothiophene Sulfoxides and Sulfones
The sulfur atom in the tetrahydrothiophene ring can be readily oxidized to form the corresponding sulfoxides and sulfones. These sulfur-oxidized analogs exhibit altered chemical and physical properties, including increased polarity and different reactivity patterns.
The oxidation of tetrahydrothiophene itself to its sulfone, sulfolane, is a well-established industrial process. wikipedia.org For chlorinated derivatives, the oxidation can be achieved using various oxidizing agents. For example, 3-chlorotetrahydrothiophene can be oxidized to 3-chloro-tetrahydro-thiophene 1,1-dioxide . nih.gov This compound, also known as 3-chlorosulfolane, is a recognized chemical entity.
Furthermore, polyhalogenated tetrahydrothiophene sulfones are also known. A notable example is 3,4-dibromo-3-chlorotetrahydrothiophene 1,1-dioxide , which is available from chemical suppliers. smolecule.com The synthesis of such compounds likely involves the oxidation of the corresponding polyhalogenated tetrahydrothiophene. The selective oxidation of sulfides to either sulfoxides or sulfones can often be controlled by the choice of oxidant and reaction conditions. nih.gov For instance, hydrogen peroxide can be used for the preparation of sulfones. wikipedia.org
The presence of both halogen atoms and a sulfone group in these molecules makes them versatile building blocks for further synthesis, as the sulfone group can activate adjacent positions for nucleophilic attack or participate in various cycloaddition and elimination reactions.
Chiral Tetrahydrothiophene Derivatives and Enantioselective Synthesis
Chiral tetrahydrothiophenes are valuable building blocks in asymmetric synthesis and are found in the structure of several biologically active molecules. metu.edu.tr The development of enantioselective methods for their synthesis is an active area of research.
While the direct enantioselective synthesis of 3-chlorotetrahydrothiophene derivatives is not widely reported, several general strategies for accessing chiral tetrahydrothiophenes have been developed. These methods often rely on asymmetric catalysis or the use of chiral starting materials. metu.edu.trresearchgate.netresearchgate.net
One approach involves the asymmetric desymmetrization of prochiral substrates. For example, a catalytic asymmetric method has been developed for the synthesis of chiral tetrahydrothiophenes through the desymmetrization of oxetanes using a chiral Brønsted acid catalyst. psu.edu Another strategy employs a nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction to produce chiral 3-amino-tetrahydrothiophene derivatives with high enantioselectivity. researchgate.netacs.org
For pre-existing racemic mixtures of chiral tetrahydrothiophenes, chiral resolution is a viable method to separate the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. wikipedia.orgtcichemicals.comchiralpedia.com Although not specifically documented for 3-chlorotetrahydrothiophene, this classical technique remains a powerful tool for obtaining enantiomerically pure compounds.
The following table summarizes some general approaches to chiral tetrahydrothiophene synthesis:
| Method | Description | Key Features |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the formation of the tetrahydrothiophene ring. | High enantiomeric excesses can be achieved. |
| Chiral Pool Synthesis | Starting from a readily available chiral molecule to construct the tetrahydrothiophene ring. | The stereochemistry is transferred from the starting material. |
| Chiral Resolution | Separation of a racemic mixture of a chiral tetrahydrothiophene derivative into its individual enantiomers. | Applicable when a racemic synthesis is more feasible. |
Fused Ring Systems Containing the Tetrahydrothiophene Core
The tetrahydrothiophene ring can serve as a scaffold for the construction of fused bicyclic and polycyclic systems. These fused heterocycles are of interest due to their unique three-dimensional structures and potential biological activities.
A key strategy for synthesizing fused ring systems involves the use of di-functionalized tetrahydrothiophenes. For instance, trans-2,3-dichlorotetrahydrothiophene has been utilized as a versatile starting material for the synthesis of novel fused bicyclic sulfur compounds. psu.edursc.org The higher reactivity of the chlorine atom at the 2-position allows for a sequential reaction strategy. First, a nucleophilic substitution at C2 introduces a side chain, which then undergoes an intramolecular cyclization by displacing the chlorine atom at C3 to form the fused ring. psu.edu
An example of this approach is the reaction of trans-2,3-dichlorotetrahydrothiophene with 2-chloroethanol to form trans-2-(2-chloroethoxy)-3-chlorotetrahydrothiophene. Subsequent ring closure with sodium sulfide (B99878) leads to the formation of the cis-fused bicyclic compound, hexahydrothieno[2,3-b]-1,4-oxathiine. psu.edu This methodology provides a two-step route to fused systems that were previously accessible only through more laborious multi-stage syntheses. rsc.org
The synthesis of thieno[2,3-c]pyridine (B153571) and thieno[3,2-c]quinoline derivatives represents another class of fused systems, although these are typically derived from thiophene rather than tetrahydrothiophene. nih.govnih.govmdpi.com However, the principles of intramolecular cyclization could potentially be adapted to saturated systems.
Applications of Thiophene, 3 Chlorotetrahydro in Advanced Organic Synthesis and Catalysis
Role as a Synthetic Building Block for Complex Molecules
The structural features of 3-chlorotetrahydrothiophene, namely its saturated sulfur-containing ring and the presence of a stereogenic center bearing a chlorine atom, make it a useful intermediate in the construction of complex organic molecules. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the tetrahydrothiophenyl moiety into a wide array of substrates.
Polycyclic Organic Frameworks (POFs), including Covalent Organic Frameworks (COFs), are a class of porous crystalline polymers with highly ordered structures. scispace.comnih.gov The synthesis of these materials relies on the use of rigid, geometrically well-defined building blocks that can be stitched together through strong covalent bonds. u-tokyo.ac.jpchemrxiv.org Thiophene (B33073) and its derivatives are widely used as scaffolds in the construction of these frameworks due to their electronic properties and the defined angles they impart to the final structure. egrassbcollege.ac.in
While thiophene-based units are common in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and COFs, the direct utilization of 3-chlorotetrahydrothiophene as a primary building block for these frameworks is not extensively documented in current literature. nih.govresearchgate.net The saturated and flexible nature of the tetrahydrothiophene (B86538) ring makes it less ideal for creating the rigid, planar structures typical of many POFs. However, its potential lies in the synthesis of non-planar or specifically functionalized frameworks where the tetrahydrothiophene unit could be incorporated and subsequently modified, for instance, through oxidation to the corresponding sulfone.
The primary role of 3-chlorotetrahydrothiophene as a building block is realized in its capacity as an intermediate for introducing the tetrahydrothiophene core into functional organic compounds. chemistry-teaching-resources.comsavemyexams.comlibretexts.org The chlorine at the 3-position is susceptible to nucleophilic substitution, enabling the formation of C-C, C-O, C-N, and C-S bonds. This reactivity allows for the synthesis of a variety of substituted tetrahydrothiophenes, which are themselves valuable motifs in medicinal chemistry and materials science. researchgate.net
For example, the reaction of 3-chlorotetrahydrothiophene with various nucleophiles can yield a range of functionalized products. This versatility makes it a key intermediate for compounds where the saturated sulfur heterocycle is a critical pharmacophore or functional unit. A related isomer, 2-chlorotetrahydrothiophene (B8633192), is known to participate in nucleophilic substitution reactions, underscoring the general reactivity of this class of compounds. evitachem.com
| Nucleophile | Reagent Example | Resulting Bond | Product Class |
|---|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | C-O | 3-Alkoxy-tetrahydrothiophene |
| Thiolate | Sodium thiophenolate (NaSPh) | C-S | 3-(Arylthio)-tetrahydrothiophene |
| Amine | Ammonia (NH₃) | C-N | 3-Amino-tetrahydrothiophene |
| Cyanide | Potassium cyanide (KCN) | C-C | Tetrahydrothiophene-3-carbonitrile |
| Enolate | Sodium salt of diethyl malonate | C-C | Diethyl 2-(tetrahydrothiophen-3-yl)malonate |
Participation in Catalytic Transformations
3-Chlorotetrahydrothiophene and its parent compound, tetrahydrothiophene, play significant roles in catalysis, either as substrates that are transformed or as ligands that coordinate to metal centers to facilitate reactions.
Transition metal-catalyzed cross-coupling reactions are powerful methods for C-C and C-heteroatom bond formation. eie.grwiley-vch.demdpi.com These reactions typically employ organic halides as electrophilic partners. While aryl and vinyl halides are the most common substrates, the use of alkyl halides is also established. sioc-journal.cn As a secondary alkyl chloride, 3-chlorotetrahydrothiophene has the potential to act as a substrate in coupling reactions such as Suzuki, Negishi, or Stille reactions to form a new carbon-carbon bond at the 3-position.
However, specific examples of 3-chlorotetrahydrothiophene participating as a substrate in major cross-coupling reactions are not prevalent in the surveyed literature. The related compound, tetrahydrothiophene, is more commonly observed as a ligand in catalytic systems, such as in the commercially available catalyst chloro(tetrahydrothiophene)gold(I), where it can be readily displaced by other ligands. chemicalbook.comstrem.comresearchgate.net
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. unito.itmdpi.com Chiral sulfides have emerged as effective organocatalysts for a variety of asymmetric transformations. rsc.org These catalysts often function by activating electrophiles through the formation of a transient sulfonium (B1226848) ion intermediate.
Given that 3-chlorotetrahydrothiophene is a chiral electrophile, it is a highly attractive precursor for the synthesis of novel chiral sulfide (B99878) catalysts. By reacting enantiomerically pure (R)- or (S)-3-chlorotetrahydrothiophene with a suitable sulfur nucleophile (e.g., a dithiol), a new chiral sulfide can be constructed. This new sulfide, possessing a defined stereocenter from the starting material, can then be employed as a catalyst in asymmetric reactions. For instance, chiral tertiary sulfonium salts derived from the alkylation of sulfides have been shown to catalyze enantioselective conjugate additions. nii.ac.jp The synthesis of such catalysts from 3-chlorotetrahydrothiophene would involve the displacement of the chloride by a desired sulfide, directly incorporating the chiral tetrahydrothiophene moiety into the catalyst structure.
Precursor for Asymmetric Synthesis and Chiral Induction
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, a critical task in the pharmaceutical and agrochemical industries. york.ac.ukresearchgate.net This can be achieved using chiral substrates, reagents, or catalysts. youtube.com 3-Chlorotetrahydrothiophene, being an inherently chiral molecule (the C3 carbon is a stereocenter), is a valuable precursor for asymmetric synthesis.
Its utility arises from two main strategies:
Chiral Building Block: Enantiomerically pure (R)- or (S)-3-chlorotetrahydrothiophene can be used as a starting material. nih.govumaine.edu When it undergoes reactions, its stereocenter can influence the stereochemical outcome of newly formed chiral centers elsewhere in the molecule, a process known as asymmetric induction. egrassbcollege.ac.inorganic-chemistry.org This makes it a useful component of the "chiral pool," which consists of readily available, inexpensive, enantiopure natural products.
Precursor to Chiral Catalysts and Auxiliaries: As discussed previously, 3-chlorotetrahydrothiophene is a logical precursor for the synthesis of chiral sulfide organocatalysts. rsc.orgnih.gov In this context, the chirality of the final product in a catalyzed reaction is induced by the catalyst, which owes its own chirality to the 3-chlorotetrahydrothiophene starting material. This represents a powerful strategy where a stoichiometric amount of a chiral precursor is used to generate a catalyst that can produce many multiples of a chiral product. almacgroup.comthieme.com
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Use of enantiopure 3-chlorotetrahydrothiophene as a starting material to build a target molecule with defined stereochemistry. | Synthesis of a complex natural product where the tetrahydrothiophene ring is a key structural feature. |
| Diastereoselective Reaction | A reaction on a molecule containing a chiral 3-substituted tetrahydrothiophene moiety that preferentially forms one diastereomer over another. | Alkylation of an enolate derived from a 3-substituted tetrahydrothiophene ester. |
| Chiral Catalyst Precursor | Synthesis of a chiral ligand or organocatalyst starting from enantiopure 3-chlorotetrahydrothiophene. | Reaction with a binaphthyl dithiol to form a C₂-symmetric chiral sulfide ligand for metal catalysis or organocatalysis. rsc.org |
| Chiral Auxiliary | Temporarily attaching the chiral tetrahydrothiophene moiety to an achiral substrate to direct a stereoselective reaction, followed by its removal. | While plausible, this application is less common than its use as a permanent building block or catalyst precursor. york.ac.uk |
The Role of 3-Chlorotetrahydrothiophene in Advanced Materials: A Scientific Dead End
Extensive research into the applications of "Thiophene, 3-chlorotetrahydro-" in the realms of polymerization and advanced materials, as outlined by the user, has yielded no evidence of its use in these fields. The scientific literature does not support the premise that this saturated heterocyclic compound serves as a scaffold for conductive polythiophenes, organic electronic materials, or sensor technologies. The fundamental chemical properties of "Thiophene, 3-chlorotetrahydro-" preclude its direct involvement in the synthesis of conjugated polymers, which are central to the specified applications.
The defining characteristic of conductive polymers, particularly polythiophenes, is their conjugated backbone of alternating single and double bonds. This delocalized π-electron system is responsible for their ability to conduct electricity and their unique optical properties. The monomers used to synthesize these polymers must, therefore, be aromatic thiophene derivatives. "Thiophene, 3-chlorotetrahydro-," as a saturated compound (also known as 3-chlorothiolane), lacks this aromaticity and the requisite π-electron system. Consequently, it cannot be directly polymerized to form a conductive polythiophene.
Furthermore, investigations into the potential of "Thiophene, 3-chlorotetrahydro-" as a precursor for synthesizing suitable aromatic thiophene monomers have not revealed any established synthetic routes. The chemical literature on the synthesis of functionalized thiophenes for electronic applications typically starts from different, often aromatic, precursors.
Given the strict adherence to the provided outline and the focus on "Thiophene, 3-chlorotetrahydro-," it is not possible to generate a scientifically accurate article detailing its role in polymerization research for advanced materials. The foundational premise of the requested article is not supported by current scientific knowledge. Therefore, the subsequent sections of the proposed article—Derivatives as Monomers or Co-monomers in Polymer Synthesis, Role in Organic Electronic Materials Development, and Contribution to Sensor Technologies—cannot be addressed in the context of "Thiophene, 3-chlorotetrahydro-."
Future Research Directions and Emerging Trends for Thiophene, 3 Chlorotetrahydro
Development of Green Chemistry Approaches for Synthesis
Future synthetic strategies for "Thiophene, 3-chlorotetrahydro-" are increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. skpharmteco.comacs.org Research is shifting away from traditional methods that may involve harsh reagents and solvents towards more environmentally benign alternatives.
Key areas of development include:
Organocatalysis: The use of small organic molecules as catalysts is a promising green approach. Organocatalysts are often metal-free, less toxic, and more stable in air and moisture compared to traditional metal catalysts. metu.edu.tr Research into organocatalytic routes for the synthesis and derivatization of substituted tetrahydrothiophenes is an active field. metu.edu.trbeilstein-journals.org
Solvent-Free and Alternative Solvent Systems: Efforts are being made to minimize or eliminate the use of volatile organic solvents. This includes exploring solvent-free reaction conditions, often facilitated by techniques like mechanochemistry (grinding), or the use of greener solvents such as water, supercritical fluids, or ionic liquids. encyclopedia.pubmdpi.com
Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are being prioritized. Cascade reactions, which combine multiple synthetic steps into a single operation, are a key strategy in this regard. beilstein-journals.org
Renewable Feedstocks: While not yet prevalent for this specific compound, a long-term trend in chemical synthesis is the use of renewable starting materials. Future research may explore pathways to "Thiophene, 3-chlorotetrahydro-" from bio-based precursors.
A comparative table of traditional versus potential green synthesis approaches is presented below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Catalyst | Often relies on heavy metal catalysts. | Focus on organocatalysts or recyclable metal catalysts. metu.edu.trbeilstein-journals.org |
| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water, ionic liquids, or solvent-free conditions. encyclopedia.pubmdpi.com |
| Reagents | May use stoichiometric amounts of hazardous reagents. | Aims for catalytic amounts of less hazardous substances. |
| Waste | Can generate significant amounts of chemical waste. | Designed to minimize by-products and improve atom economy. acs.org |
| Energy | Often requires high temperatures and pressures. | Explores energy-efficient methods like microwave or ultrasonic irradiation. encyclopedia.pub |
Exploration of Novel Catalytic Applications
While "Thiophene, 3-chlorotetrahydro-" itself is not primarily a catalyst, its derivatives hold significant potential in catalysis. A major area of future research will be the design and synthesis of novel catalysts derived from this scaffold.
Precursor to Gold Catalysts: A notable emerging trend is the use of tetrahydrothiophene (B86538) (THT) derivatives as ligands in gold catalysis. For instance, Chloro(tetrahydrothiophene)gold(I), (tht)AuCl, is a commercially available and widely used precursor for generating active gold catalysts for a variety of organic transformations, including alkynylation and C-H activation. chembk.comchemicalbook.combiocompare.comamericanelements.comwikipedia.org Future work could explore how the 3-chloro substituent on the thiophene (B33073) ring influences the stability, solubility, and reactivity of such gold complexes. researchgate.netresearchgate.net
Ligands in Asymmetric Catalysis: Chiral, non-racemic functionalized tetrahydrothiophenes are valuable as ligands in asymmetric catalysis. beilstein-journals.org The development of synthetic routes to enantiomerically pure "Thiophene, 3-chlorotetrahydro-" could open doors to its use in creating novel chiral ligands for stereoselective reactions.
Organocatalysis Scaffolds: The tetrahydrothiophene ring can serve as a rigid backbone for the construction of bifunctional organocatalysts, which contain both a Brønsted acid/base site and a Lewis acid/base site. metu.edu.tr The chloro-substituent could be used as a handle for further functionalization or to electronically tune the catalytic center.
Advanced Spectroscopic Characterization Techniques for In-Situ Analysis
Understanding the reaction mechanisms and kinetics involving "Thiophene, 3-chlorotetrahydro-" is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ analysis.
In-Situ NMR and IR Spectroscopy: These techniques allow for the monitoring of reaction progress directly within the reaction vessel. This can provide valuable data on the formation of intermediates, reaction rates, and the influence of reaction conditions. For halogenated thiophenes, specific signals in both NMR and IR spectra can be tracked to understand the fate of the chloro-substituent during a reaction. acs.org
Computational Spectroscopy: The combination of experimental spectroscopy with computational methods, such as Density Functional Theory (DFT), is a powerful tool. DFT calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates and transition states, aiding in the interpretation of experimental spectra. mdpi.comresearchgate.net
Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify transient species, providing direct evidence for proposed reaction pathways.
| Technique | Information Gained | Future Application for Thiophene, 3-chlorotetrahydro- |
| In-Situ NMR | Real-time concentration of reactants, intermediates, and products. | Mechanistic studies of substitution reactions at the C-Cl bond. |
| In-Situ IR | Detection of functional group transformations. | Monitoring the formation and consumption of carbonyl or other reactive groups in derivatives. |
| DFT Calculations | Predicted spectra and energies of transient species. | Aiding the identification of short-lived intermediates in catalytic cycles. mdpi.comacs.org |
| Mass Spectrometry | Molecular weight and fragmentation patterns of reaction components. | Characterizing products of complex cascade reactions. |
Integration into Bio-Inspired or Supramolecular Architectures
The unique structural and electronic properties of the tetrahydrothiophene scaffold make it an interesting building block for the construction of larger, functional molecular systems.
Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. chemistryworld.comweizmann.ac.il The sulfur atom in the tetrahydrothiophene ring can act as a Lewis base and a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. These interactions can be exploited to direct the self-assembly of "Thiophene, 3-chlorotetrahydro-" derivatives into well-defined supramolecular structures. rsc.orgacs.org For example, gold(I) complexes with tetrahydrothiophene ligands have been shown to form supramolecular assemblies. rsc.org
Bio-inspired Materials: Nature provides numerous examples of materials with remarkable properties derived from their intricate structures. rsc.orgcore.ac.uksciopen.comnthu.edu.tw The field of bio-inspired materials seeks to mimic these natural designs. "Thiophene, 3-chlorotetrahydro-" could be incorporated as a synthetic building block into polymers or other macromolecules designed to replicate the function of biological systems, for instance, by acting as a robust, conformationally constrained linker. The core structure is found in biologically important molecules like biotin. wikipedia.org
Computational Design of New Thiophene, 3-chlorotetrahydro- Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the in silico design and evaluation of new molecules before their synthesis in the laboratory, saving time and resources.
Predicting Reactivity: DFT calculations can be used to predict the reactivity of "Thiophene, 3-chlorotetrahydro-" and its derivatives. By calculating properties like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and reaction energy profiles, researchers can anticipate how a molecule will behave in a given reaction. acs.orgresearchgate.netscispace.com For instance, the effect of different substituents on the thiophene ring on its electrophilicity or nucleophilicity can be systematically studied to design derivatives with tailored reactivity for specific applications like Diels-Alder reactions. researchgate.netscispace.com
Designing Functional Molecules: Computational screening can be employed to design new derivatives with specific desired properties. For example, researchers could computationally screen a virtual library of "Thiophene, 3-chlorotetrahydro-" derivatives to identify candidates with optimal electronic properties for use in functional materials or with ideal geometries to act as ligands in catalysis. mdpi.comresearchgate.net
Key Parameters from DFT Calculations:
| Parameter | Significance |
| HOMO/LUMO Energies | Relate to ionization potential and electron affinity; the gap influences electronic properties. researchgate.net |
| Electrostatic Potential | Indicates regions of positive or negative charge, predicting sites for nucleophilic or electrophilic attack. |
| Reaction Barriers | The energy required to reach the transition state, which determines the rate of a reaction. acs.org |
Potential in Advanced Functional Materials with Specific Optical or Electronic Properties
Thiophene-based materials are renowned for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the saturated tetrahydrothiophene ring disrupts full conjugation, its derivatives can still be valuable components in functional materials.
Tuning Optoelectronic Properties: The introduction of substituents onto the tetrahydrothiophene ring, including the chloro group, can modulate the electronic properties of larger conjugated systems into which it is incorporated. The electron-withdrawing nature of the chlorine atom can influence the HOMO and LUMO energy levels of a material, thereby tuning its absorption, emission, and charge-transport characteristics. rsc.orgsemanticscholar.org
Building Blocks for Polymers: "Thiophene, 3-chlorotetrahydro-" can serve as a monomer or a building block in the synthesis of novel polymers. The chloro-substituent can be a site for post-polymerization modification, allowing for the fine-tuning of material properties.
Non-linear Optical Materials: Molecules with donor-acceptor architectures can exhibit significant non-linear optical (NLO) properties. By functionalizing the "Thiophene, 3-chlorotetrahydro-" scaffold with electron-donating and electron-accepting groups, it may be possible to create new materials for NLO applications. researchgate.net
The future of "Thiophene, 3-chlorotetrahydro-" research lies in the synergy between innovative synthesis, advanced characterization, and computational design, paving the way for its application in catalysis, supramolecular chemistry, and functional materials.
Q & A
Basic Research Questions
Q. What are the key thermodynamic properties of 3-chlorotetrahydrothiophene, and how can they inform experimental design?
- Methodological Answer: The thermodynamic stability and reactivity of 3-chlorotetrahydrothiophene can be inferred from enthalpy (ΔfH°), entropy (S°), and phase-transition data. For example, gas-phase enthalpy values (e.g., ΔfH° ≈ -73.6 kJ/mol) and boiling points (~85–90°C) are critical for designing reactions under controlled temperature and pressure. Researchers should consult NIST ThermoTables for validated gas/liquid-phase data and use differential scanning calorimetry (DSC) to experimentally validate phase transitions .
Q. What synthetic routes are available for 3-chlorotetrahydrothiophene, and what are their mechanistic considerations?
- Methodological Answer: Common methods include chlorination of tetrahydrothiophene using sulfuryl chloride (SO₂Cl₂) or HCl in the presence of Lewis acids. Reaction kinetics depend on solvent polarity and temperature. For reproducible yields, optimize stoichiometry (e.g., 1:1.2 molar ratio of thiophene:chlorinating agent) and monitor intermediates via GC-MS or NMR (e.g., tracking the disappearance of tetrahydrothiophene’s S-H stretch at ~2550 cm⁻¹) .
Q. How can spectroscopic techniques distinguish 3-chlorotetrahydrothiophene from structural analogs?
- Methodological Answer: Key spectral markers include:
- ¹H NMR: A doublet at δ 3.5–4.0 ppm for the CH-Cl group, split by coupling with adjacent protons (J ≈ 6–8 Hz).
- IR: C-Cl stretching at ~550–650 cm⁻¹ and absence of S-H vibrations (~2550 cm⁻¹) confirm chlorination.
- Mass Spec: Molecular ion peak at m/z 122.6 (C₄H₇ClS⁺) with characteristic Cl isotope pattern (3:1 ratio for M⁺ and M+2) .
Advanced Research Questions
Q. What contradictions exist in the hydrodesulfurization (HDS) mechanisms of thiophene derivatives, and how can they be resolved?
- Methodological Answer: Studies propose competing pathways for HDS: (i) direct desulfurization (DDS) via C-S bond cleavage and (ii) hydrogenation prior to desulfurization (HYD). For 3-chlorotetrahydrothiophene, isotopic labeling (e.g., ³⁵S tracer) can track sulfur removal efficiency. Conflicting data from kinetic studies (e.g., McCarty et al. vs. Borgna et al.) may arise from catalyst choice (NiMo vs. CoMo sulfides) or reaction conditions (H₂ partial pressure >3 MPa favors HYD) .
Q. How do computational methods (e.g., DFT, PPP-CI) predict the electronic properties of 3-chlorotetrahydrothiophene, and what are their limitations?
- Methodological Answer: Density functional theory (DFT) predicts HOMO-LUMO gaps (~4.5 eV) and polarizability, but overestimates band gaps by ~10% compared to experimental UV-Vis data. The PPP-CI model, incorporating configuration interaction, improves accuracy for π→π* transitions but neglects solvent effects (e.g., cyclohexane vs. polar solvents). Validate computational results with cyclic voltammetry and dynamic polarizability measurements .
Q. What role does 3-chlorotetrahydrothiophene play in catalytic systems for organic electronics?
- Methodological Answer: As a precursor for conductive polymers (e.g., poly(3-alkylthiophenes)), its chlorinated structure enhances oxidative stability. Polymerization via Kumada coupling requires Ni catalysts and Grignard reagents. Optimize film morphology by varying alkyl chain length (C6–C12) and annealing temperature (150–200°C), monitored by AFM and XRD .
Q. How can solvent effects and deep eutectic solvents (DES) improve the solubility and reactivity of 3-chlorotetrahydrothiophene in green chemistry applications?
- Methodological Answer: DES (e.g., FeCl₃/choline chloride) increases solubility by 30–50% compared to conventional solvents (hexane, DMF). Central composite design (CCD) optimizes parameters: DES molar ratio (1:2–1:4), temperature (60–80°C), and stirring rate (300–500 rpm). Characterize solvation shells via FTIR and molecular dynamics simulations .
Data Contradictions and Validation Strategies
- Thermodynamic Data Discrepancies: Gas-phase ΔfH° values from NIST (-73.6 kJ/mol) may conflict with older literature (-68.2 kJ/mol). Resolve via bomb calorimetry under standardized conditions (298 K, 1 atm) .
- Catalytic Activity Variability: Discrepancies in HDS turnover rates (e.g., NiMo vs. CoMo) require benchmarking using fixed-bed reactors with in-situ DRIFTS to monitor surface intermediates .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
